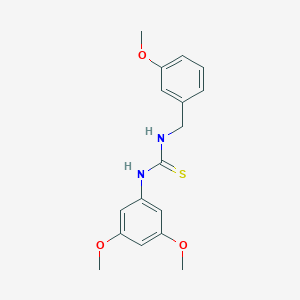
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, also known as DM-235, is a synthetic compound that belongs to the class of thioureas. DM-235 has been the subject of scientific research due to its potential therapeutic applications.
Mechanism of Action
The exact mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea is not fully understood. However, it is believed to work by modulating the activity of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have various biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and glutamate. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been found to have antioxidant properties, which may help protect neurons from oxidative damage. In addition, 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have anti-inflammatory effects, which may contribute to its neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that it is a synthetic compound, which means that it can be easily synthesized in large quantities. This makes it easier to conduct experiments and to obtain consistent results. However, one limitation of using 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses.
Future Directions
There are several future directions for scientific research on 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. One area of research is to further investigate its potential therapeutic applications, particularly in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. Another area of research is to better understand its mechanism of action, which could lead to the development of more targeted therapies. Additionally, future research could focus on developing more efficient synthesis methods for 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea, which could make it more accessible for scientific research.
Synthesis Methods
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea can be synthesized through a multi-step process. The first step involves the reaction of 3,5-dimethoxyaniline with 3-methoxybenzaldehyde in the presence of acetic acid and sodium acetate to form the Schiff base. The Schiff base is then reacted with thiourea in ethanol to form 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea. The purity of the final product can be increased through recrystallization.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has been found to have potential therapeutic applications in various scientific research studies. It has been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and epilepsy. 1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea has also been studied for its potential as a neuroprotective agent and as a treatment for neuropathic pain.
properties
Product Name |
1-(3,5-Dimethoxyphenyl)-3-(3-methoxybenzyl)thiourea |
|---|---|
Molecular Formula |
C17H20N2O3S |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-[(3-methoxyphenyl)methyl]thiourea |
InChI |
InChI=1S/C17H20N2O3S/c1-20-14-6-4-5-12(7-14)11-18-17(23)19-13-8-15(21-2)10-16(9-13)22-3/h4-10H,11H2,1-3H3,(H2,18,19,23) |
InChI Key |
OWFLLXCVNXRETR-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Canonical SMILES |
COC1=CC=CC(=C1)CNC(=S)NC2=CC(=CC(=C2)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-phenyl-N-[2-(4-sulfamoylphenyl)ethyl]butanamide](/img/structure/B215712.png)





![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215724.png)
![2-[(2,4-dimethylphenyl)methylsulfanyl]-6-methyl-5-(3-methylbutyl)-1H-pyrimidin-4-one](/img/structure/B215725.png)
![2-[(2,5-dimethylphenyl)methylsulfanyl]-6-methyl-5-pentyl-1H-pyrimidin-4-one](/img/structure/B215726.png)


